N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)morpholine-4-carboxamide, also known as PCOM or ML277, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. It was discovered through high-throughput screening and has been shown to selectively activate a potassium ion channel known as KCNQ1, which plays an important role in regulating cardiac action potential.
Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized various derivatives of cyclohexyl, morpholine, and pyridine compounds, demonstrating the versatility and broad applicability of these chemical frameworks in scientific research. For instance, the synthesis and characterization of N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their metal complexes have been explored for their chemical properties and potential applications in materials science and catalysis (Ozer et al., 2009). These studies involve detailed analysis using techniques such as FT-IR, NMR, and X-ray diffraction, providing insights into the molecular structures and reactivity of these compounds.
Anticancer Activity
The potential anticancer activities of pyridinium amidates, including those related to the pyridine moiety, have been investigated. These studies highlight the synthesis of Pt(II) pyridinium amidate complexes and their in vitro evaluation against various cancer cell lines, demonstrating the role of these compounds in the development of new cancer therapeutics (Muller et al., 2016).
Heterocyclic Synthesis
The role of compounds with morpholine and pyridine rings in heterocyclic synthesis is significant, leading to the creation of novel 6-(heteroatom-substituted)-(thio)pyrimidine derivatives. These synthetic pathways contribute to the development of new pharmaceuticals and materials with potential applications in various industries (Ho & Suen, 2013).
properties
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c20-16(19-9-11-21-12-10-19)18-13-4-6-14(7-5-13)22-15-3-1-2-8-17-15/h1-3,8,13-14H,4-7,9-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKQXJIYYNTCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)N2CCOCC2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)morpholine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.